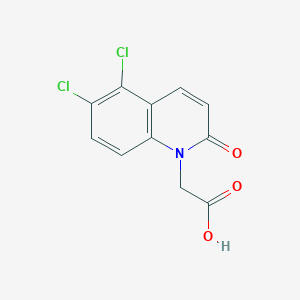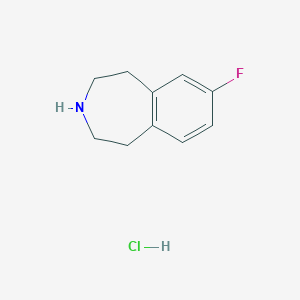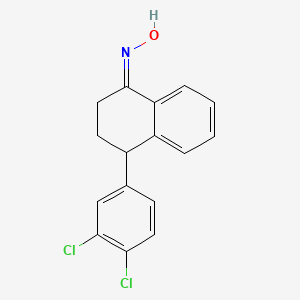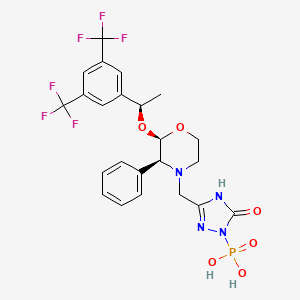
Dapsone-13C12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dapsone-13C12, also known as 4,4′-Diaminodiphenyl sulfone-13C12, is a labeled form of Dapsone where twelve carbon atoms are replaced with the carbon-13 isotope. Dapsone itself is a sulfonamide antibiotic with bacteriostatic, antimycobacterial, and antiprotozoal activities. It is primarily used in the treatment of leprosy, dermatitis herpetiformis, and acne vulgaris .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dapsone-13C12 involves the incorporation of carbon-13 into the Dapsone molecule. One common method is through the use of labeled benzene derivatives. The process typically involves the nitration of 13C-labeled benzene to form 13C-labeled nitrobenzene, followed by reduction to 13C-labeled aniline. This is then reacted with sulfuric acid to form 13C-labeled sulfanilic acid, which is subsequently converted to this compound through a series of reactions involving diazotization and coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the labeled compound. Techniques such as liquid-assisted grinding and spray drying are employed to produce the compound in bulk .
Análisis De Reacciones Químicas
Types of Reactions
Dapsone-13C12 undergoes various chemical reactions, including:
Oxidation: Dapsone can be oxidized to form hydroxylamine derivatives.
Reduction: Reduction of Dapsone leads to the formation of diaminodiphenyl sulfone.
Substitution: Nucleophilic substitution reactions can occur on the aromatic rings of Dapsone
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions
Major Products Formed
Oxidation: Hydroxylamine derivatives.
Reduction: Diaminodiphenyl sulfone.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Dapsone-13C12 is extensively used in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in various studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug behavior in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
Dapsone-13C12 exerts its effects by inhibiting the synthesis of dihydrofolic acid through competition with para-aminobenzoate for the active site of dihydropteroate synthetase. This inhibition prevents the formation of folic acid, which is essential for bacterial growth and replication. Additionally, Dapsone has anti-inflammatory properties by inhibiting the production of reactive oxygen species and reducing the effect of eosinophil peroxidase on mast cells .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with similar bacteriostatic properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Trimethoprim: Often combined with sulfonamides for synergistic antibacterial effects
Uniqueness
Dapsone-13C12 is unique due to its labeled carbon atoms, which make it an invaluable tool in research for tracking and studying metabolic processes. Its ability to penetrate the blood-brain barrier and its broad-spectrum antibacterial and anti-inflammatory properties further distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C12H12N2O2S |
|---|---|
Peso molecular |
260.22 g/mol |
Nombre IUPAC |
4-(4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)sulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
InChI |
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Clave InChI |
MQJKPEGWNLWLTK-WCGVKTIYSA-N |
SMILES isomérico |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13844440.png)


![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)


![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
![8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)

![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)
![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)
